molecular formula C16H12ClNOS B11679761 (2E)-2-{1-[(2-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{1-[(2-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11679761
M. Wt: 301.8 g/mol
InChI Key: SWRVSOSRSZELHU-UHFFFAOYSA-N
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Description

(2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: is a complex organic compound that features a benzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2-aminobenzothiophene under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and reduction reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological pathways involving sulfur-containing heterocycles.

Medicine

Medically, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, (2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. Pathways involved may include oxidative stress response and inflammatory signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, (2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE stands out due to its benzothiophene core, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

2-[N-(2-chlorophenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C16H12ClNOS/c1-10(18-13-8-4-3-7-12(13)17)16-15(19)11-6-2-5-9-14(11)20-16/h2-9,19H,1H3

InChI Key

SWRVSOSRSZELHU-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1Cl)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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